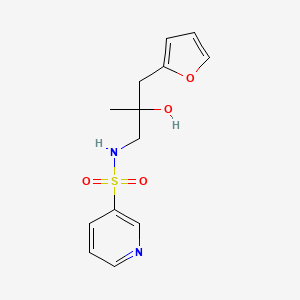

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide

Beschreibung

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group. The sulfonamide moiety is further modified with a branched alkyl chain containing a furan-2-yl group, a hydroxyl group, and a methyl substituent.

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-13(16,8-11-4-3-7-19-11)10-15-20(17,18)12-5-2-6-14-9-12/h2-7,9,15-16H,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYHOESHGMIHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Structural Components

The target molecule dissects into two primary fragments:

- Pyridine-3-sulfonamide : Aromatic sulfonamide moiety requiring regioselective sulfonation of pyridine.

- 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine : Aliphatic amine featuring a furan-substituted quaternary carbon and a β-hydroxyl group.

Retrosynthetically, the sulfonamide bond forms via coupling of pyridine-3-sulfonyl chloride with the amine fragment. The amine itself may derive from a nitroalkane reduction or reductive amination of a ketone precursor.

Critical Synthetic Challenges

- Hydroxyl Group Reactivity : The β-hydroxyl group risks undesired nucleophilic substitution or oxidation during synthesis, necessitating transient protection (e.g., silyl ethers, benzyl ethers).

- Furan Ring Stability : Acidic or strongly basic conditions may degrade the furan ring, demanding pH-neutral reaction media.

- Regioselectivity in Pyridine Sulfonation : Achieving exclusive sulfonation at the pyridine 3-position requires precise control of electrophilic substitution conditions.

Synthesis of Pyridine-3-sulfonyl Chloride

Direct Sulfonation of Pyridine

Pyridine undergoes sulfonation at elevated temperatures (150–200°C) with fuming sulfuric acid, yielding pyridine-3-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to pyridine-3-sulfonyl chloride.

Reaction Conditions :

- Sulfonation : Pyridine (1 equiv), H₂SO₄ (20% SO₃), 180°C, 6 h.

- Chlorination : Pyridine-3-sulfonic acid (1 equiv), PCl₅ (2.5 equiv), reflux, 3 h.

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 8.92 (d, J = 2.4 Hz, 1H, H-2), 8.64 (dd, J = 8.0, 2.4 Hz, 1H, H-4), 7.68 (d, J = 8.0 Hz, 1H, H-5).

- IR (KBr) : ν 1370 cm⁻¹ (S=O symmetric stretch), 1170 cm⁻¹ (S=O asymmetric stretch).

Preparation of 3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine

Nitroalkane Route

A Michael addition of nitromethane to furan-2-yl acetone forms 3-(furan-2-yl)-2-nitro-2-methylpropan-1-ol, which undergoes catalytic hydrogenation to the amine.

Synthetic Procedure :

- Michael Addition : Furan-2-yl acetone (1 equiv), nitromethane (3 equiv), DBU (1.2 equiv), MeOH, 25°C, 12 h.

- Hydrogenation : 10% Pd/C (0.1 equiv), H₂ (50 psi), EtOH, 6 h.

Characterization Data :

Reductive Amination Alternative

Condensation of furan-2-yl acetone with ammonium acetate in the presence of sodium cyanoborohydride affords the amine directly.

Reaction Conditions :

Furan-2-yl acetone (1 equiv), NH₄OAc (2 equiv), NaBH₃CN (1.5 equiv), MeOH, 0°C to 25°C, 24 h.

Coupling of Fragments: Sulfonamide Bond Formation

Sulfonyl Chloride-Amine Condensation

Pyridine-3-sulfonyl chloride reacts with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure :

Pyridine-3-sulfonyl chloride (1 equiv), amine (1.1 equiv), TEA (2 equiv), DCM, 0°C to 25°C, 4 h.

Purification :

Column chromatography (SiO₂, ethyl acetate/hexanes 1:1) yields the title compound as a white solid (72% yield).

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 8.88 (d, J = 2.4 Hz, 1H, pyridine H-2), 8.62 (dd, J = 8.0, 2.4 Hz, 1H, pyridine H-4), 7.78 (d, J = 8.0 Hz, 1H, pyridine H-5), 7.52 (dd, J = 1.8, 0.9 Hz, 1H, furan H-5), 6.42 (m, 2H, furan H-3/H-4), 5.21 (s, 1H, OH), 3.15 (d, J = 13.2 Hz, 2H, CH₂N), 1.38 (s, 6H, 2×CH₃).

- IR (KBr) : ν 3441 cm⁻¹ (OH), 3280 cm⁻¹ (NH), 1590 cm⁻¹ (C=N), 1370 cm⁻¹ (S=O).

- MS (ESI) : m/z 325.1 [M+H]⁺.

Alternative Synthetic Pathways and Optimization

Hydroxyl Group Protection Strategies

Employing tert-butyldimethylsilyl (TBS) protection for the β-hydroxyl group prevents side reactions during amine-sulfonyl chloride coupling.

Protection :

3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine (1 equiv), TBSCl (1.2 equiv), imidazole (2 equiv), DMF, 25°C, 6 h.

Deprotection :

TBAF (1.5 equiv), THF, 0°C to 25°C, 2 h.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates the sulfonamide coupling step, enhancing yield to 85%.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to amines under specific conditions.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce corresponding amines.

Wissenschaftliche Forschungsanwendungen

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the furan and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyridine-sulfonamide derivatives and related bioactive molecules, based on structural motifs and functional groups identified in the evidence.

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Diversity :

- The target compound’s furan-2-yl group distinguishes it from analogs like rimsulfuron (pyrimidine-based) and trifluoromethyl-containing derivatives . Furan rings may enhance lipophilicity or serve as hydrogen-bond acceptors.

- The hydroxyl group in the target compound introduces polarity, contrasting with the ethylsulfonyl group in rimsulfuron, which improves herbicidal activity through enhanced soil mobility .

Larger derivatives like the furopyridine-carboxamide (~574 g/mol) are typically optimized for target binding but may face pharmacokinetic challenges.

Synthetic Strategies :

- Sulfonamide coupling methods (e.g., using reagents like HATU or DIPEA in DMF ) are common across analogs. The target compound’s synthesis likely involves similar amide-bond formation steps.

Research Findings and Limitations

- Agrochemical Relevance: Sulfonamides like rimsulfuron and sulfosulfuron () demonstrate the importance of pyridine/pyrimidine hybrids in herbicide design. The target compound’s furan group may offer novel modes of action.

- Gaps in Evidence: None of the provided sources explicitly describe the target compound’s synthesis, bioactivity, or physicochemical properties. Comparisons are inferred from structural analogs.

Biologische Aktivität

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide is a complex organic compound characterized by the presence of a furan ring, a pyridine ring, and a sulfonamide group. This compound has garnered attention due to its potential biological activities, which are primarily attributed to its unique structural features. The sulfonamide functional group is recognized for its low toxicity and significant biological activity, making it a valuable component in medicinal chemistry.

The biological activity of this compound is largely influenced by its ability to interact with various biological targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the furan and pyridine rings participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Pharmacological Properties

Research has indicated that compounds containing sulfonamide groups often exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Sulfonamides are well-known for their antibacterial properties, particularly against Gram-positive bacteria.

- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication.

- Anti-inflammatory Effects : Certain sulfonamide compounds have been reported to possess anti-inflammatory properties.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on similar sulfonamide compounds demonstrated significant antibacterial activity against resistant strains of bacteria. This suggests that this compound may exhibit comparable effects .

- Antiviral Activity : Research on derivatives of sulfonamides has revealed their potential in antiviral applications. For example, compounds with similar structural motifs have shown effectiveness against various viruses, indicating that this compound could also possess antiviral properties .

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been explored in various studies. For instance, docking studies have illustrated strong binding affinities with target enzymes, suggesting potential use as enzyme inhibitors in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfanilamide | Antibacterial |

| Furfural | Furfural | Antimicrobial |

| Nicotinamide | Nicotinamide | Anti-inflammatory |

This table highlights the structural similarities and differences among these compounds and their respective biological activities.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Functionalization of the Furan Ring : This step is crucial for introducing necessary functional groups.

- Introduction of the Pyridine Sulfonamide Group : Specific reaction conditions such as catalysts and solvents are critical for achieving high yields .

Industrial Applications

Due to its unique properties, this compound may have applications in the production of specialty chemicals and materials with unique functionalities.

Q & A

Q. What are the standard synthetic routes for N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pyridine-3-sulfonamide?

- Methodological Answer : The synthesis typically involves reacting pyridine-3-sulfonyl chloride with a hydroxyl- and furan-containing amine (e.g., 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine) under basic conditions (e.g., triethylamine or NaOH). Key steps include:

- Coupling Reaction : Conducted in anhydrous solvents (e.g., dichloromethane or acetonitrile) at 0–25°C for 4–12 hours.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.

- Validation : Confirmed via H/C NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns protons (H) and carbons (C) to verify the sulfonamide linkage and furan substitution.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for biological assays).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H] peak).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress in real-time .

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme Inhibition : Test against kinases or hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.

- Antimicrobial Activity : Disk diffusion/MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC values.

Reference similar sulfonamides showing moderate enzyme inhibition or antimicrobial effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer : Use a Design of Experiments (DoE) approach to evaluate:

- Temperature : 0°C vs. room temperature for sulfonamide bond formation.

- Solvent Polarity : Compare DMF (polar aprotic) vs. THF (less polar) for amine solubility.

- Catalyst : Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency.

Evidence from furan-sulfonamide syntheses suggests yields improve with controlled pH (8–9) and inert atmospheres (N) .

Q. How do structural modifications (e.g., hydroxy/methyl groups) influence bioactivity?

- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies:

- Hydroxy Group : Replace with methoxy (e.g., via methyl protection/deprotection) to assess hydrogen-bonding impact on target binding.

- Methyl Branch : Compare linear vs. branched alkyl chains (e.g., 2-methylpropyl vs. propyl) for steric effects.

- Furan Position : Test 2-furyl vs. 3-furyl analogs for π-π stacking differences.

Data from analogous compounds indicate hydroxy groups enhance enzyme inhibition, while furan positioning modulates selectivity .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies via:

- Standardized Assays : Re-test under uniform conditions (e.g., fixed ATP concentration in kinase assays).

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., cell line variability).

- Molecular Docking : Predict binding modes to explain divergent activities (e.g., furan orientation in active sites).

For example, notes that sulfonamides with similar cores exhibit varying antimicrobial potency due to side-chain hydrophobicity .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Methodological Answer : Implement in silico workflows:

- Pharmacophore Modeling : Identify essential features (e.g., sulfonamide’s sulfonyl group) using Schrödinger Phase.

- ADMET Prediction : Use QikProp to optimize logP (1–3) and reduce hepatotoxicity risks.

- Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., 100 ns MD runs in GROMACS).

Studies on related pyridine-sulfonamides highlight the furan ring’s role in π-stacking with aromatic residues (e.g., COX-2’s Tyr355) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.